molecular formula C15H20O B1237614 (6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

Cat. No. B1237614
M. Wt: 216.32 g/mol
InChI Key: HICAMHOOTMOHPA-AWKYBWMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran is a natural product found in Curcuma aromatica, Commiphora myrrha, and other organisms with data available.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Research has identified compounds structurally related to (6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran, exhibiting significant antiproliferative activity on human non-small cell lung cancer (NSCLC) cell lines. These compounds, isolated from traditional Chinese medicine, suggest potential applications in cancer research, particularly for compounds with benzofuran structures (Ma et al., 2017).

Antimicrobial and Anti-inflammatory Properties

A study on dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, which are structurally similar, has shown these compounds to exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. This highlights the potential of benzofuran derivatives in developing new therapeutic agents (Rajanarendar et al., 2013).

Synthesis and Characterization of Derivatives

The synthesis of benzofuran derivatives, such as 3-Substituted (6-[(E)-2-(1-benzofuran-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, has been investigated, illustrating the chemical versatility and potential for further research applications of benzofuran compounds (Obushak et al., 2007).

Pharmacological Activities in Seaweed Derivatives

A study involving furanyl compounds derived from the red seaweed Gracilaria opuntia identified structures featuring methoxycyclooctyl benzofuran with potential anti-inflammatory and antioxidative effects. This research suggests the usefulness of benzofuran structures in natural product pharmacology (Makkar & Chakraborty, 2018).

properties

Product Name

(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

InChI

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13?,15-/m1/s1

InChI Key

HICAMHOOTMOHPA-AWKYBWMHSA-N

Isomeric SMILES

CC1=COC2=C1CC([C@](C2)(C)C=C)C(=C)C

Canonical SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

synonyms

curzerene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 2
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 3
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 4
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 5
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 6
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.